molecular formula C7H5ClN2 B7947020 4-chloro-5H-pyrrolo[2,3-c]pyridine

4-chloro-5H-pyrrolo[2,3-c]pyridine

Cat. No.: B7947020
M. Wt: 152.58 g/mol
InChI Key: ORUVBLSSAWNCSZ-UHFFFAOYSA-N
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Description

4-chloro-5H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring with a chlorine atom at the 4-position. This compound is part of a broader class of pyrrolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 4-chloro-5H-pyrrolo[2,3-c]pyridine typically involves cyclization reactions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and after several steps including pH adjustment and filtration, the desired product is obtained . Industrial production methods often involve similar cyclization reactions but are optimized for higher yields and scalability.

Chemical Reactions Analysis

4-chloro-5H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the pyridine ring, leading to various reduced forms.

    Substitution: The chlorine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-5H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, some derivatives of this compound inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit their proliferation .

Comparison with Similar Compounds

4-chloro-5H-pyrrolo[2,3-c]pyridine is unique due to its specific structure and the presence of a chlorine atom at the 4-position. Similar compounds include:

By comparing these compounds, researchers can identify unique properties and optimize their use in various applications.

Properties

IUPAC Name

4-chloro-5H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUVBLSSAWNCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C2C=CN=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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